molecular formula C11H10N6O3 B11688230 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B11688230
M. Wt: 274.24 g/mol
InChI Key: HBJMJIIYYLEAKA-AWNIVKPZSA-N
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Description

2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring and the subsequent attachment of the pyridine moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific chemical structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10N6O3

Molecular Weight

274.24 g/mol

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C11H10N6O3/c18-9(5-8-10(19)14-11(20)17-15-8)16-13-6-7-3-1-2-4-12-7/h1-4,6H,5H2,(H,16,18)(H2,14,17,19,20)/b13-6+

InChI Key

HBJMJIIYYLEAKA-AWNIVKPZSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O

Origin of Product

United States

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